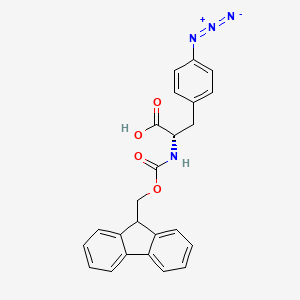

Fmoc-4-叠氮基-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-4-azido-L-phenylalanine is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428,44 g/mole. The purity is usually 95%.

BenchChem offers high-quality Fmoc-4-azido-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-azido-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

HIV-1 蛋白酶抑制: Fmoc-4-叠氮基-L-苯丙氨酸衍生物已被用于设计 HIV-1 蛋白酶抑制剂。富勒烯氨基酸衍生肽(包括源自 Fmoc-4-叠氮基-L-苯丙氨酸的肽)在抑制 HIV-1 蛋白酶方面显示出潜力,表明它们在抗逆转录病毒疗法中的用途 (Strom 等,2015).

信号转导研究: Fmoc 保护的 4-羧基二氟甲基-L-苯丙氨酸(一种磷酪氨酸模拟物)的合成对信号转导研究具有意义。这些类似物可用于制备针对信号转导途径的抑制剂 (Yao 等,1999).

膦酸甲基苯丙氨酸衍生物的合成: Fmoc-4-膦酸甲基-D,L-苯丙氨酸已被合成用于固相肽合成。这项研究对于合成对应于某些磷酸酶的磷酸化位点的肽具有重要意义 (Baczko 等,1996).

水凝胶化和自组装: Fmoc-苯丙氨酸衍生物(包括卤代衍生物)已被证明可以自组装并在水性溶剂中促进水凝胶化。这对于理解疏水和 π-π 相互作用在自组装中的作用至关重要 (Ryan 等,2010).

抗菌复合材料: Fmoc-五氟-L-苯丙氨酸-OH 纳米组装体已被用于开发抗菌复合材料。这些材料已显示出对细菌生长的显着抑制作用,而对哺乳动物细胞系无细胞毒性 (Schnaider 等,2019).

天然化学连接: 赤藓糖-N-Boc-β-巯基-L-苯丙氨酸的合成使得在苯丙氨酸处进行天然化学连接成为可能。这适用于肽的合成,证明了它与反应性侧链的相容性 (Crich & Banerjee,2007).

抗菌协同作用开发: Fmoc-苯丙氨酸水凝胶与阿奇霉素相结合,对革兰氏阳性菌和革兰氏阴性菌均表现出增强的抗菌活性,展示了细菌伤口感染管理的潜在新策略 (Gahane 等,2020).

作用机制

Fmoc-4-azido-L-phenylalanine: A Detailed Study of Its Mechanism of Action

Fmoc-4-azido-L-phenylalanine, also known as Fmoc-L-4-Azidophe, is a unique compound with a variety of applications in biochemistry and peptide synthesis . This article will delve into the mechanism of action of Fmoc-4-azido-L-phenylalanine, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fmoc-4-azido-L-phenylalanine primarily targets proteins for functionalization . The compound’s unique reactivity allows it to be incorporated into proteins at defined positions .

Mode of Action

The azido group in Fmoc-4-azido-L-phenylalanine can react with alkenes or alkynes via Huisgen 1,3-dipolar cycloaddition, also known as click chemistry . This reaction generates stable triazole linkages . The compound’s mode of action is thus based on its ability to form these linkages with target proteins, thereby modifying their structure and function .

Biochemical Pathways

Fmoc-4-azido-L-phenylalanine is involved in the biochemical pathway of protein synthesis . It is used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The compound’s azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Pharmacokinetics

It is known that the compound is soluble in dmso and dmf, but insoluble in water, methanol, and acetonitrile . These solubility properties may influence the compound’s bioavailability.

Result of Action

The result of Fmoc-4-azido-L-phenylalanine’s action is the functionalization of proteins . The azide functionalities in the protein can be modified with almost any alkyne bearing molecule by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This modification can alter the protein’s properties and functions, enabling the creation of membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Action Environment

The action of Fmoc-4-azido-L-phenylalanine can be influenced by various environmental factors. For instance, the compound should be protected from light and shock, and it is typically stored at -20°C . These conditions help maintain the compound’s stability and efficacy.

生化分析

Biochemical Properties

Fmoc-4-azido-L-phenylalanine plays a significant role in biochemical reactions. It is used as a building block in peptide synthesis to create peptides with specific properties and functions . It has been used to create membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Cellular Effects

The cellular effects of Fmoc-4-azido-L-phenylalanine are diverse and significant. For instance, it has been shown to have antibacterial activity against Gram-positive bacteria . At low concentrations, Fmoc-4-azido-L-phenylalanine inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-4-azido-L-phenylalanine involves its unique azido group. The side-chain azido (N3) group is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in Solid Phase Peptide Synthesis (SPPS) . The azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Temporal Effects in Laboratory Settings

It is known that Fmoc-4-azido-L-phenylalanine is used as a building block in peptide synthesis, suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

属性

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCQWPWXJJNFA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。